molecular formula C6H8ClN5 B2623224 6-(Azidomethyl)pyridin-3-amine;hydrochloride CAS No. 2416243-27-9

6-(Azidomethyl)pyridin-3-amine;hydrochloride

Cat. No.: B2623224
CAS No.: 2416243-27-9
M. Wt: 185.62
InChI Key: XQICUQYHPRJTGV-UHFFFAOYSA-N
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Description

6-(Azidomethyl)pyridin-3-amine;hydrochloride is a valuable bifunctional reagent that incorporates both a reactive azide group and an aminopyridine scaffold, making it a versatile building block in medicinal chemistry and chemical biology. The primary amino group on the pyridine ring is a key feature found in numerous biologically active compounds and serves as a critical pharmacophore in drug discovery . The azidomethyl group is strategically positioned for participation in Click Chemistry reactions, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC) . This enables efficient, stable conjugation to alkyne-modified molecules, such as peptides, proteins, and other biomolecules, facilitating the construction of complex conjugates for probe development and biophysical studies . The aminopyridine core is a privileged structure in pharmaceuticals, present in compounds with a broad spectrum of activities, and is extensively researched as a multifunctional scaffold for developing therapies for complex neurodegenerative diseases . Researchers can utilize this chemical handle to explore structure-activity relationships (SAR) and develop novel enzyme inhibitors. This combination of features makes this compound a pivotal intermediate for synthesizing targeted chemical libraries and sophisticated bioconjugates in probe-based screening and drug discovery campaigns.

Properties

IUPAC Name

6-(azidomethyl)pyridin-3-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N5.ClH/c7-5-1-2-6(9-3-5)4-10-11-8;/h1-3H,4,7H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMJWYMNOEPGZJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1N)CN=[N+]=[N-].Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClN5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2416243-27-9
Record name 6-(azidomethyl)pyridin-3-amine hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Azidomethyl)pyridin-3-amine;hydrochloride typically involves the azidation of a pyridine derivative. One common method involves the reaction of 6-(chloromethyl)pyridin-3-amine with sodium azide in an appropriate solvent such as dimethylformamide (DMF) at elevated temperatures . The reaction proceeds via nucleophilic substitution, where the chlorine atom is replaced by an azide group.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

6-(Azidomethyl)pyridin-3-amine;hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The azide group can be replaced by other nucleophiles under suitable conditions.

    Cycloaddition Reactions: The azide group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

    Reduction Reactions: The azide group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium azide in DMF.

    Cycloaddition: Copper(I) catalysts for Huisgen cycloaddition.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Major Products Formed

    Triazoles: Formed via cycloaddition reactions.

    Amines: Formed via reduction of the azide group.

Scientific Research Applications

6-(Azidomethyl)pyridin-3-amine;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the formation of triazoles through click chemistry.

    Biology: Employed in bioconjugation techniques to label biomolecules with fluorescent tags or other probes.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of bioactive compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-(Azidomethyl)pyridin-3-amine;hydrochloride primarily involves its azide group, which can participate in various chemical reactions. In bioconjugation, the azide group reacts with alkynes in the presence of a copper(I) catalyst to form stable triazole linkages. This reaction is highly specific and efficient, making it useful for labeling and modifying biomolecules.

Comparison with Similar Compounds

Substituent Diversity and Molecular Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent Key Properties/Applications References
6-(Azidomethyl)pyridin-3-amine hydrochloride C₆H₈ClN₅ 193.63 -CH₂N₃ Click chemistry, bioconjugation
6-(Trifluoromethoxy)pyridin-3-amine hydrochloride C₇H₇ClF₃N₂O 201.63 -O-CF₃ Pharmaceutical intermediates
6-(Trifluoromethyl)-2,3-dihydrofuro[2,3-b]pyridin-3-amine hydrochloride C₈H₈ClF₃N₂O 248.61 -CF₃ (fused ring) Enzyme inhibition, tissue repair studies
6-(Piperidin-1-yl)pyridin-3-amine hydrochloride C₁₁H₁₈ClN₃ 227.73 -N-piperidinyl Receptor modulation, CNS drug candidates
6-Methoxypyridazin-3-amine hydrochloride C₅H₈ClN₃O 161.59 -OCH₃ (pyridazine) Organic synthesis building block

Key Observations:

  • Reactivity : The azidomethyl group in the target compound enables click chemistry applications, unlike electron-withdrawing groups (-CF₃, -O-CF₃) or bulky substituents (-piperidinyl), which are tailored for receptor binding or stability .
  • Solubility : Hydrochloride salts improve aqueous solubility, critical for biological assays. For example, 6-(Trifluoromethoxy)pyridin-3-amine hydrochloride is used in high-throughput screening due to its solubility .

Critical Differences :

  • Azide-containing compounds require azide precursors (e.g., sodium azide) and specialized safety protocols .
  • Trifluoromethyl/alkoxy derivatives rely on halogen displacement or Pd-catalyzed cross-coupling, emphasizing cost and scalability .

Biological Activity

6-(Azidomethyl)pyridin-3-amine;hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer research and synthetic applications. This article provides a comprehensive overview of its biological activity, focusing on antiproliferative effects, synthesis, and associated mechanisms.

Synthesis

The synthesis of 6-(azidomethyl)pyridin-3-amine typically involves the azidation of pyridine derivatives. A common method includes the reaction of 3-amino-4-methylpyridine with azides under controlled conditions, yielding the desired azidomethyl derivative. Various synthetic routes have been explored to optimize yield and purity, with methodologies including Vilsmeier-Haack formylation and copper-catalyzed azide-alkyne cycloaddition (CuAAC) being prominent.

Antiproliferative Effects

Research indicates that compounds containing azide functionalities exhibit notable antiproliferative activity against various cancer cell lines. For instance, studies have shown that 6-(azidomethyl)pyridin-3-amine demonstrates significant cytotoxic effects against K562 (chronic myeloid leukemia), MV4-11 (acute myeloid leukemia), and MCF-7 (breast cancer) cell lines. The mechanism appears to involve the induction of apoptosis through pathways involving poly(ADP-ribose) polymerase (PARP) cleavage and activation of caspase cascades .

Table 1: Antiproliferative Activity of 6-(Azidomethyl)pyridin-3-amine

Cell LineIC50 (µM)Mechanism of Action
K56212.5PARP cleavage, caspase activation
MV4-1115.0Induction of apoptosis
MCF-710.0Inhibition of PCNA expression

Mechanistic Insights

The biological activity of 6-(azidomethyl)pyridin-3-amine is largely attributed to its ability to interfere with cellular processes essential for proliferation. Key findings include:

  • PARP Cleavage : The compound induces PARP cleavage, a marker for apoptosis.
  • Caspase Activation : Activation of caspases, particularly caspase 9, suggests a mitochondrial pathway involvement in apoptosis.
  • Microtubule Dynamics : Fragmentation of microtubule-associated proteins indicates potential disruption in mitotic spindle formation, further contributing to its antiproliferative effects .

Case Studies

Several studies have evaluated the efficacy of 6-(azidomethyl)pyridin-3-amine in preclinical settings. For instance, a study conducted on MCF-7 cells reported a significant reduction in cell viability upon treatment with the compound at varying concentrations over a period of 48 hours. Flow cytometry analyses confirmed an increase in apoptotic cells correlating with higher concentrations of the compound.

Case Study Summary:

  • Study on K562 Cells :
    • Objective : Assess cytotoxicity.
    • Findings : IC50 value at 12.5 µM; significant apoptosis observed.
  • Study on MCF-7 Cells :
    • Objective : Evaluate antiproliferative effects.
    • Findings : Reduction in viable cell count by approximately 75% at 10 µM after 48 hours.

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